1-Methyl-1H-indole-5,6-diol

描述

Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and drug discovery. mdpi.comresearchgate.netbenthamdirect.com This "privileged structure" is found in a vast array of natural products, particularly alkaloids, and serves as the active principle in numerous bioactive compounds. benthamdirect.combohrium.combenthamdirect.com The essential amino acid tryptophan, for instance, is a fundamental indole-containing substance that acts as a precursor for various vital biomolecules, including neurotransmitters. bohrium.com

The versatility of the indole ring allows it to interact with a wide range of biological targets, making indole derivatives a subject of intense research. mdpi.combenthamdirect.com Scientists have been fascinated by the diverse pharmacological activities exhibited by these compounds. bohrium.com Over the past several decades, research has demonstrated that indole derivatives possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective properties. nih.govbiosynth.comnih.govnih.govijpsr.com This has led to the development of numerous indole-based drugs for various therapeutic applications, such as the anticancer agent vincristine, the antihypertensive drug reserpine, and the antidepressant amedalin. bohrium.comnih.gov

The rich chemistry of the indole nucleus allows for extensive functionalization, enabling the synthesis of large libraries of derivatives for screening against different diseases. bohrium.commdpi.com Researchers continuously explore new synthetic methods to create novel indole-based compounds with enhanced efficacy and specificity for targets like protein kinases, tubulin, and various receptors. mdpi.commdpi.com The ability of these compounds to address significant health challenges, including drug-resistant cancers and infectious diseases, underscores their enduring importance in modern pharmaceutical research. mdpi.comnih.gov

Overview of 1-Methyl-1H-indole-5,6-diol's Position in Contemporary Chemical Biology Research

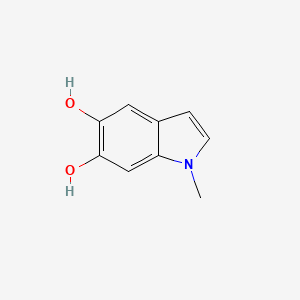

This compound, also known as N-methyl-5,6-dihydroxyindole (NMDHI), is a specific derivative within the vast family of indole compounds. chemsrc.comnih.gov Its chemical structure features the core indole ring system with a methyl group attached to the nitrogen atom (position 1) and two hydroxyl groups at positions 5 and 6.

While extensive research exists for the broader class of indole derivatives, detailed academic studies focusing specifically on this compound are limited. Its primary place in the scientific literature is as a known chemical entity, often cataloged in chemical databases and supplied for laboratory use. cymitquimica.combldpharm.compharmaffiliates.com It has been noted as a known impurity of Epinephrine, a critical hormone and neurotransmitter. americanchemicalsuppliers.com

The compound's position in contemporary research can be understood in relation to its structural analogue, 5,6-dihydroxyindole (B162784) (DHI). DHI is a well-studied melanin (B1238610) precursor that exhibits broad-spectrum antibacterial, antifungal, antiviral, and cytotoxic activities. chemsrc.comwikipedia.org Given that this compound is the N-methylated version of this bioactive precursor, it represents a point of interest for investigating how N-methylation affects the biological and chemical properties of dihydroxyindoles. However, specific research exploring these potential activities for the N-methylated form is not widely published.

The synthesis of related methoxy-activated indoles is a common strategy in medicinal chemistry to enhance or modify reactivity and biological function, suggesting that dihydroxyindoles and their derivatives like this compound are valuable compounds for synthetic exploration. chim.it While direct studies are scarce, its availability allows it to be included in the screening libraries of chemical biologists designing and testing novel indole-based therapeutic agents.

Table 1: Chemical and Physical Properties of this compound Below is an interactive table summarizing the key properties of the compound.

| Property | Value | Source |

| IUPAC Name | 1-methylindole-5,6-diol | nih.gov |

| CAS Number | 4821-00-5 | chemsrc.comnih.gov |

| Molecular Formula | C₉H₉NO₂ | chemsrc.comnih.govcymitquimica.com |

| Molecular Weight | 163.17 g/mol | nih.govcymitquimica.com |

| Synonyms | N-Methyl-5,6-dihydroxyindole, NMDHI, 1-Methyl-5,6-dihydroxyindole | chemsrc.comnih.gov |

| Density | 1.3 g/cm³ | chemsrc.com |

| Boiling Point | 376ºC at 760 mmHg | chemsrc.com |

| Flash Point | 181.2ºC | chemsrc.com |

| LogP | 1.58950 | chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

1-methylindole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSJAYSAUDUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197464 | |

| Record name | N-Methyl-5,6-dihydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-00-5 | |

| Record name | N-Methyl-5,6-dihydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-5,6-dihydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Indole 5,6 Diol

Strategies for the Direct Synthesis of 1-Methyl-1H-indole-5,6-diol

The direct synthesis of this compound requires sophisticated strategies that can control the regiochemistry of the substituents on the indole (B1671886) core. These methods often involve either building the indole ring from an already functionalized benzene (B151609) precursor or selectively functionalizing the indole core post-synthesis.

Regioselective Functionalization Approaches

Regioselective synthesis is paramount for producing a specific isomer like this compound. A primary strategy involves starting with a pre-functionalized aromatic compound, ensuring the correct placement of the hydroxyl groups or their precursors. For instance, a suitably substituted aniline (B41778) derivative can be a key starting material for classical indole syntheses like the Fischer, Bischler, or Hemetsberger methods. chim.it

The challenge lies in the electron-rich nature of the indole ring, which typically directs electrophilic substitution to the C3 position. acs.org Achieving functionalization at the C5 and C6 positions often necessitates starting with a benzene ring that already contains the desired substituents or groups that can be converted to them. For example, a synthesis could commence from a 1,2-dimethoxy-4-nitroaniline derivative, which would then be elaborated to form the fused pyrrole (B145914) ring, ultimately leading to a 5,6-dimethoxyindole (B14739) that can be deprotected.

Modern methods, such as transition-metal-catalyzed C-H activation, offer pathways for functionalizing the indole core, although controlling regioselectivity on the benzene portion can be challenging and may require directing groups. acs.orgmdpi.com Another approach involves the gold-catalyzed benzannulation of substituted pyrroles, which can provide access to challenging indole scaffolds like 4-hydroxyindoles. nih.gov

Application of Modern Catalysis in this compound Synthesis (e.g., Reductive Cyclization, Transition Metal Catalysis)

Modern catalysis provides powerful tools for indole synthesis. Transition metal-catalyzed reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes is a robust method for creating functionalized indoles. orgsyn.org This process, often catalyzed by palladium complexes, uses carbon monoxide as a reducing agent to facilitate the reductive cyclization of a nitro group with an adjacent alkene to form the indole ring. orgsyn.org

A hypothetical route to a precursor for this compound using this method would involve the reductive cyclization of a derivative like 1-methyl-N-(2-nitro-4,5-dimethoxystyryl)amine. While palladium is a common catalyst, other transition metals such as rhodium, ruthenium, iron, and nickel have also been successfully employed for this transformation. mdpi.comorgsyn.org Copper-catalyzed multicomponent reactions have also emerged as an effective strategy for synthesizing polysubstituted indoles. mdpi.com

Table 1: Selected Transition Metal Catalysts in Indole Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / PPh₃ | Reductive Cyclization | Synthesis from 2-nitrostyrenes | orgsyn.org |

| Copper(I) iodide / Proline | Multicomponent Cyclization | Synthesis from aryl bromides, alkynes, and disulfides | mdpi.com |

| Rhodium(III) complexes | Cascade Cyclization/Amidation | Synthesis of 3-amidoindoles from 2-alkynylanilines | mdpi.com |

| Cobalt(III) complexes | Cross-dehydrogenative Coupling | Intramolecular cyclization of ortho-alkenylanilines | mdpi.com |

| Platinum nanoparticles | Aerobic Oxidation/Cyclization | Synthesis from anilines and alcohols in water | mdpi.com |

Multi-component Reactions and One-Pot Synthesis Techniques for Indole Scaffolds

Multi-component reactions (MCRs) are highly efficient in synthetic chemistry as they allow for the construction of complex molecules in a single step from three or more reactants, enhancing atom and step economy. rsc.orgresearchgate.net Various MCRs have been developed for the synthesis of diverse indole derivatives. rsc.org For example, a one-pot, three-component reaction involving indoles, aldehydes, and other nucleophiles can rapidly generate complex, functionalized indole structures. rsc.orgnih.gov

A copper-catalyzed one-pot reaction involving Sonogashira coupling, N-cyclization, and electrophilic substitution has been used to produce polysubstituted 3-chalcogenated indoles. mdpi.com Similarly, a one-pot, two-step process using sequential mercury(I) and palladium(II) catalysis can generate 2-substituted indoles from anilines and terminal alkynes. mdpi.com While a direct MCR to this compound is not prominently documented, these methodologies provide a framework for the rapid assembly of a highly substituted indole core, which could then be chemically modified to yield the final product.

Protection-Deprotection Strategies in this compound Synthesis

The synthesis of molecules with multiple reactive functional groups, like the diol in this compound, necessitates the use of protecting groups. The two hydroxyl groups at the C5 and C6 positions are susceptible to oxidation and other side reactions. A common and effective strategy is to synthesize the molecule with the hydroxyl groups protected as ethers, such as methoxy (B1213986) (Me) or benzyloxy (Bn) groups. chemistry.coach

The synthesis would therefore target an intermediate like 1-methyl-5,6-dimethoxy-1H-indole. chim.it Once the indole core is constructed and other desired modifications are complete, the protecting groups are removed in a final deprotection step. The cleavage of methyl ethers to reveal the free hydroxyls is typically accomplished using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this purpose. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are another class of protecting groups widely used for hydroxyl functions due to their stability and ease of removal with fluoride-based reagents. chemistry.coach

Table 2: Common Protecting Groups for Hydroxyl Functions and Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Condition | Reference |

|---|---|---|---|---|

| Methyl Ether | Me | Methyl iodide / Base | Boron tribromide (BBr₃) | chim.it |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl / Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | chemistry.coach |

| Methoxymethyl Ether | MOM | MOM-Cl / Base | Acid (e.g., HCl) | chemistry.coach |

| Benzyl (B1604629) Ether | Bn | Benzyl bromide / Base | Hydrogenolysis (H₂, Pd/C) | chemistry.coach |

| Acetate Ester | Ac | Acetic anhydride (B1165640) / Base | Base (e.g., NaOH) or Acid | nih.gov |

Chemical Reactivity and Derivatization of the this compound Scaffold

The reactivity of the this compound scaffold is dictated by the interplay of its constituent functional groups: the electron-rich indole ring, the nucleophilic hydroxyl groups, and the substituted N1-position.

Reactions at the Indole Nitrogen (N1-position)

In the target compound, this compound, the nitrogen at the N1-position is already alkylated with a methyl group. This structural feature precludes the typical reactions observed for unsubstituted (N-H) indoles at this site. N-H indoles readily undergo deprotonation followed by reaction with electrophiles to afford N-alkylated, N-acylated, or N-arylated products. acs.org

Transformations of the Dihydroxyl Moiety at C5 and C6 (e.g., Oxidation to Quinones)

The dihydroxyl moiety at the C5 and C6 positions of the this compound core is a key functional group that governs much of its reactivity. These vicinal hydroxyl groups, constituting a catechol-like system on the indole ring, are susceptible to a variety of chemical transformations, most notably oxidation.

The oxidation of the 5,6-diol to its corresponding quinone, 1-methyl-1H-indole-5,6-dione, is a prominent reaction. wikipedia.org This transformation is analogous to the oxidation of other catechol and hydroquinone (B1673460) systems. acs.org Various oxidizing agents can accomplish this conversion, ranging from common laboratory reagents to enzymatic systems. The hydroxyl groups on related indoline (B122111) structures can be oxidized to quinones using agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com For the closely related 1-ethoxy-1H-indole-5,6-diol, reagents like hydrogen peroxide or potassium permanganate are effective for this oxidation. evitachem.com In biological systems and biomimetic syntheses, the oxidation of 5,6-dihydroxyindoles is a critical step in the formation of melanin (B1238610), often catalyzed by tyrosinase enzymes. wikipedia.org

The resulting indole-5,6-quinone (B1222607) is a highly reactive Michael acceptor. acs.org This reactivity allows for subsequent alkylation reactions, where nucleophiles can add to the quinone system, providing a pathway to further functionalized indole derivatives. acs.org The redox chemistry is reversible, and the quinone can be reduced back to the diol, allowing these compounds to participate in complex biological redox cycles. wikipedia.org

Table 1: Oxidation of this compound and Analogues

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 5,6-Dihydroxyindoles | Tyrosinase | Indole-5,6-quinone | wikipedia.org |

| Indoline-5,6-diol | Potassium permanganate (KMnO₄) | Corresponding quinone | smolecule.com |

| Indoline-5,6-diol | Chromium trioxide (CrO₃) | Corresponding quinone | smolecule.com |

| 1-Ethoxy-1H-indole-5,6-diol | Hydrogen peroxide (H₂O₂) | Corresponding quinone | evitachem.com |

| 4-Hydroxyestrone (Catechol) | Manganese dioxide (MnO₂) | Estrone-3,4-quinone | scirp.org |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole nucleus is inherently electron-rich, which dictates its reactivity towards electrophilic and nucleophilic species. The presence of the N-methyl group and the strongly electron-donating hydroxyl groups at C5 and C6 further enhances this electron density.

Electrophilic Substitution: The preferred site for electrophilic substitution on the indole ring is generally the C3 position. bhu.ac.in This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the attack at C3 without disrupting the aromaticity of the benzene ring. bhu.ac.in The reactivity of this compound towards electrophiles is expected to be high due to the activating dihydroxyl groups. chim.it Should the C3 position be occupied, electrophilic attack typically occurs at the C2 position, or subsequently at a position on the benzene ring, such as C6. bhu.ac.in

Common electrophilic substitution reactions applicable to indoles include alkylation, acylation, and formylation (e.g., the Vilsmeier-Haack reaction). bhu.ac.in For instance, a modern and efficient method for the alkylation of indoles involves an iodine-catalyzed Friedel-Crafts reaction with indolyl alcohols, which can be used to synthesize both symmetrical and unsymmetrical diindolylmethanes. beilstein-journals.org

Table 2: Electrophilic Substitution Reactions on Indole Systems

| Reaction Type | Typical Reagents | Primary Position of Attack | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, Indolyl alcohols | C3 | bhu.ac.inbeilstein-journals.org |

| Acylation | Acetic anhydride, Acid chlorides | C3 (before N1) | bhu.ac.in |

| Vilsmeier-Haack (Formylation) | POCl₃, DMF | C3 | bhu.ac.in |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 | bhu.ac.in |

Nucleophilic Substitution: Nucleophilic aromatic substitution on an electron-rich heterocycle like this compound is generally unfavorable. However, this reactivity can be induced by introducing potent electron-withdrawing groups onto the indole ring. Research on 1-methoxy-6-nitroindole-3-carbaldehyde has demonstrated that the presence of a nitro group at C6 dramatically alters the ring's electronic properties, making it susceptible to nucleophilic attack. nii.ac.jppsu.edu

In this modified system, various nucleophiles, including piperidine, pyrrole, indole, and imidazole, were shown to regioselectively attack the C2 position, displacing a hydride ion in a process facilitated by a base like sodium hydride (NaH). nii.ac.jppsu.edu This demonstrates that while the parent this compound is not a substrate for nucleophilic substitution, derivatives bearing appropriate electron-withdrawing substituents can serve as versatile building blocks for creating 2,3,6-trisubstituted indoles via this pathway. nii.ac.jp

Process Development and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of a chemical like this compound introduces significant challenges that must be addressed through careful process development. The goal is to establish a manufacturing process that is robust, scalable, safe, and cost-efficient. google.com

A primary consideration is the stability of the target molecule. 5,6-Dihydroxyindoles are known to be highly unstable in aqueous solutions and in the presence of oxygen, rapidly forming colored oxidation and polymerization products. google.com This necessitates strategies such as performing reactions under an inert atmosphere (e.g., argon or nitrogen) and minimizing the time the compound spends in solution. rsc.org

Purification methods are a critical aspect of scalability. Laboratory-scale syntheses often rely on column chromatography, which is generally not feasible or economical for large quantities. Process development focuses on implementing scalable purification techniques such as crystallization and extraction. acs.org A patented process for producing 5,6-dihydroxyindolines involves ether cleavage followed by direct crystallization from the aqueous reaction mixture, completely avoiding chromatography. google.com

Reaction conditions must be precisely controlled on a large scale. This includes temperature, pressure, and the rate of reagent addition, as these parameters can dramatically affect yield, purity, and safety. google.comacs.org For example, a reaction's temperature profile may be adjusted; a process that runs at cryogenic temperatures in the lab might be modified to run at room temperature to improve scalability and energy efficiency, even if it alters reaction selectivity. nih.gov The selection of reagents and solvents is also scrutinized, with a preference for less hazardous and more environmentally friendly options. google.com

Table 3: Key Considerations for Scalable Production

| Consideration | Laboratory-Scale Approach | Scalable Production Strategy | Reference |

|---|---|---|---|

| Purification | Column Chromatography | Crystallization, Extraction | google.comacs.org |

| Reaction Temperature | Often wide range (e.g., cryogenic) | Optimized for safety, energy, and selectivity (e.g., ambient temp) | google.comnih.gov |

| Atmosphere Control | Often open to air | Inert atmosphere (N₂, Ar) to prevent oxidation | google.comrsc.org |

| Reagent Selection | Based on convenience/reactivity | Focus on cost, safety, and environmental impact | google.com |

| Process Robustness | Variable yields acceptable | Consistent yield and purity, minimal batch-to-batch variation | acs.org |

Mechanistic Investigations of Biological Activities of 1 Methyl 1h Indole 5,6 Diol and Its Analogs

Exploration of Antioxidant Mechanisms and Reactive Oxygen Species Neutralization

Indole (B1671886) diols, including 1-Methyl-1H-indole-5,6-diol, exhibit significant antioxidant properties by neutralizing reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules produced during normal metabolic processes that can cause extensive damage to cells if their levels become excessive. nih.govnih.gov The antioxidant capacity of these indole compounds stems from their chemical structure, particularly the hydroxyl groups attached to the indole ring, which can donate hydrogen atoms to neutralize free radicals.

Under physiological conditions, a low level of ROS can act as signaling molecules, but high concentrations lead to oxidative stress, a condition linked to various diseases. nih.govnih.govresearchgate.net The antioxidant defense system of an organism works to counteract this, and compounds like indole diols can supplement this system. researchgate.net The process of neutralizing ROS often involves the oxidation of the diol to a corresponding quinone, a key step in its antioxidant activity. This conversion is a fundamental aspect of its ability to protect cells from oxidative damage. wikipedia.org

Research indicates that the generation of ROS is a part of the signaling process in plants at lower concentrations, but at higher concentrations, it leads to oxidative stress. mdpi.com The imbalance between ROS production and the cell's ability to detoxify these reactive products results in oxidative damage to lipids, proteins, and DNA. nih.govmdpi.com Indole derivatives contribute to the management of this stress by scavenging these harmful species.

Studies on Redox Chemistry and Quinone Formation from this compound

The redox chemistry of this compound is central to its biological function and is characterized by its oxidation to a quinone. wikipedia.org This transformation is a key feature of dihydroxyindoles and is integral to their role in processes like melanin (B1238610) synthesis and antioxidant defense. swan.ac.uk The oxidation process can be initiated by enzymes such as tyrosinase or can occur through autoxidation. wikipedia.org

The resulting quinone, specifically an indole-5,6-quinone (B1222607) derivative, is a highly reactive molecule. The redox cycling between the diol and quinone forms allows these compounds to participate in various electron transfer reactions within the cell. swan.ac.uknih.gov A key aspect of this chemistry is the potential formation of a quinone methide tautomer, which is thought to play a significant role in the production of semiquinone free radicals. swan.ac.uk

Thermodynamic models have been developed to understand the complex redox behavior of 5,6-dihydroxyindole (B162784), a closely related analog. swan.ac.uk These models provide estimations for key parameters such as reduction potentials and tautomerization constants, offering a deeper insight into the stability and reactivity of the different redox states. swan.ac.uk

Table 1: Estimated Thermodynamic Parameters for 5,6-Dihydroxyindole Redox Chemistry swan.ac.uk

| Parameter | Estimated Value Range |

|---|---|

| 1-Electron Potential for Quinone Reduction (V vs. NHE) | 0.14 to 0.17 |

| Semiquinone Reduction Potential (V vs. NHE) | -0.10 to -0.068 |

| Tautomerization Constant | 0.99 to 3.9 |

| Comproportionation Formation Constant | 3.8×10³ to 50×10³ |

Investigations into Anti-inflammatory Pathways and Cellular Responses

Indole derivatives have been investigated for their anti-inflammatory properties, which are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. ijpsr.comnih.govfrontiersin.org Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. nih.govresearchgate.net

Research has shown that certain indole compounds can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org For instance, some indole glucosinolates have been evaluated for their ability to inhibit TNF-α secretion in stimulated immune cells. ijpsr.com The anti-inflammatory effects of these compounds are also associated with their antioxidant activity, as oxidative stress is a known trigger for inflammatory pathways. researchgate.netresearchgate.net

Cellular models are crucial for studying these effects. For example, the impact of indole derivatives on lymphocyte proliferation and the production of inflammatory mediators in cell lines like RAW 264.7 have been documented. frontiersin.org Furthermore, the modulation of pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, which are central to inflammation, is a key area of investigation. researchgate.net

Research on Antimicrobial, Antifungal, and Antiviral Activity Modalities

Indole compounds, particularly 5,6-dihydroxyindole (DHI) and its derivatives, exhibit a broad spectrum of antimicrobial, antifungal, and antiviral activities. ijpsr.comchemsrc.comnih.gov The oxidation products of these diols are often the active agents responsible for these effects.

Studies have demonstrated the efficacy of DHI against various bacteria, including Escherichia coli and Staphylococcus aureus. The cytotoxic effects of DHI are dose-dependent, with significant toxicity observed at low micromolar concentrations in certain cell lines. chemsrc.com The proposed mechanisms for this toxicity include the inhibition of DNA polymerization and protein aggregation. nih.gov

In terms of antiviral activity, DHI and its oxidation products have been shown to be effective against viruses like baculovirus and lambda bacteriophage. chemsrc.comnih.gov Preincubation of a baculovirus stock with DHI was found to nearly completely disable recombinant protein production. nih.gov The antifungal activity of indole derivatives has also been noted, with some compounds showing better activity than established antifungal agents like fluconazole. ijpsr.com

Table 2: Cytotoxic and Antimicrobial Activity of 5,6-Dihydroxyindole (DHI) chemsrc.comnih.gov

| Target Organism/Cell Line | Parameter | Value |

|---|---|---|

| Sf9 Insect Cells (in buffer) | LC₅₀ | 20.3 ± 1.2 μM |

| Sf9 Insect Cells (in culture medium) | LC₅₀ | 131.8 ± 1.1 μM |

| Lambda Bacteriophage | LC₅₀ | 5.6 ± 2.2 μM |

| Microplitis demolitor (wasp eggs) | LC₅₀ | 111.0 ± 1.6 μM |

Analysis of Neuroprotective Mechanisms and Related Indole Diols in Cellular Models

Indole derivatives, including various diols, are being explored for their neuroprotective potential. researchgate.netijream.orgresearchgate.net Neuroprotection refers to the preservation of neuronal structure and function, which is critical in the context of neurodegenerative diseases and brain injury. researchgate.net The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. ijream.orgresearchgate.net

Cellular models are instrumental in elucidating these mechanisms. For example, studies have shown that certain cembratriene-diols can decrease apoptosis in neuroblastoma cells induced by oxygen-glucose deprivation (OGD), a model for ischemic injury. researchgate.net These compounds have also been found to improve the recovery of population spikes in rat hippocampal slices under OGD conditions. researchgate.net

One of the proposed mechanisms for neuroprotection involves the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival. researchgate.net It has been demonstrated that some indole diol analogs can restore the phosphorylation of Akt in brain-derived endothelial cells, which is reduced during OGD/reoxygenation. researchgate.net Furthermore, these compounds can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammation-mediated neuronal damage. researchgate.net

Biochemical Interactions with Cellular Components and Enzymes

The conversion and degradation of indole derivatives in biological systems are often mediated by specific enzymes. nih.govsemanticscholar.org These enzymatic pathways are crucial for both the activation of these compounds into their biologically active forms and their eventual breakdown and elimination.

One of the key enzymes involved in the metabolism of indole compounds is monooxygenase. nih.govnih.gov For instance, in the degradation of indole-3-acetic acid (IAA), a flavin-dependent monooxygenase, IacA, is responsible for the initial oxidation step. nih.gov This is followed by the action of a dehydrogenase, such as IacE, which further modifies the molecule. nih.gov While the exact mechanism for IAA oxidation is still under investigation, it is proposed to proceed through an unstable epoxide intermediate that is subsequently hydrolyzed to a diol. nih.gov

The degradation of indole itself has been studied in various microorganisms and can proceed through different pathways, such as the catechol, anthranilate, or gentisate pathways. semanticscholar.org These pathways typically initiate with the hydroxylation of the indole ring, followed by ring cleavage and further degradation into central metabolites. semanticscholar.org For example, the catechol pathway involves the conversion of indole to indoxyl, then to 2,3-dihydroxyindole, and subsequently to anthranilic acid and catechol. semanticscholar.org

Interaction with Specific Protein Targets (e.g., Tubulin Polymerization Inhibition, G-quadruplex Binding)

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for their interaction with various biological targets, including microtubules and nucleic acid structures like G-quadruplexes. benthamscience.com While direct research on this compound's activity is limited, studies on its analogs provide significant insights into its potential mechanisms of action.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division and intracellular transport, making them a key target for anticancer drug development. benthamscience.comnih.gov Compounds that interfere with microtubule dynamics, either by inhibiting polymerization or preventing depolymerization, are of significant therapeutic interest. benthamscience.com The indole scaffold has been a foundation for developing potent tubulin polymerization inhibitors that often target the colchicine (B1669291) binding site. nih.govresearchgate.net

Research into analogs of this compound demonstrates the importance of the 1-methyl-indole moiety for activity. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized as tubulin polymerization inhibitors. nih.govresearchgate.net These compounds were evaluated for their antiproliferative activities against several cancer cell lines. Mechanistic studies revealed that the most potent compounds induce apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization in a manner consistent with colchicine. nih.govresearchgate.net This suggests that the 1-methyl-indole core structure is a key pharmacophore for interacting with tubulin.

Another study focused on analogs of ABI-231, a potent tubulin inhibitor, which features an indole moiety. Structure-activity relationship studies showed that substitutions on the indole ring are critical for activity, with new analogs demonstrating the ability to disrupt tubulin polymerization and promote microtubule fragmentation. acs.org

| Compound/Analog | Target Cancer Cell Lines | Observed Activity (IC50) | Mechanism of Action | Reference |

| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative) | HeLa, MCF-7, HT-29 | HeLa: 0.52 µMMCF-7: 0.34 µMHT-29: 0.86 µM | Inhibits tubulin polymerization, induces apoptosis, G2/M cell cycle arrest | nih.gov, researchgate.net |

| Compound F10 (Indole derivative) | HCT-116, MGC-803 | HCT-116: 0.182 µMMGC-803: 0.035 µMTubulin Polymerization IC50: 1.9 µM | Inhibits tubulin polymerization, binds to colchicine site | researchgate.net |

| Compound 7i (Indole/1,2,4-Triazole Hybrid) | Various | Tubulin Polymerization IC50: 3.03 ± 0.11 µM | Inhibits tubulin polymerization | mdpi.com |

| ABI-231 Analogs (10ab, 10bb) | Melanoma, NCI-60 Panel | Low nanomolar range | Disrupts tubulin polymerization, promotes microtubule fragmentation | acs.org |

G-quadruplex Binding

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are considered emerging therapeutic targets, particularly in oncology, as they are frequently found in the promoters of oncogenes. nih.gov Small molecules capable of binding to and stabilizing G4 structures can modulate gene expression and exhibit anticancer effects. nih.gov

While direct studies on the interaction of this compound with G-quadruplexes are not prominently featured in the literature, the general class of nitrogen-containing heterocyclic molecules has been explored for this purpose. For example, porphyrin derivatives and carbazole-based small molecules have been shown to bind to and stabilize G-quadruplex DNA. nih.govnih.gov Given that the indole ring is a core component of many DNA-interactive agents, the potential for this compound and its analogs to act as G-quadruplex ligands remains an area for future investigation.

Role in Biosynthetic Pathways (e.g., Melanin Biosynthesis Analogies)

The structure of this compound is closely related to key intermediates in the biosynthesis of eumelanin (B1172464), the dark pigment responsible for coloration in human skin, hair, and eyes. The primary precursor for eumelanin is 5,6-dihydroxyindole (DHI), an analog of the title compound lacking the N-methyl group.

Analogy to Melanin Precursors

Melanogenesis begins with the enzymatic oxidation of tyrosine, which proceeds through several intermediates, including dopaquinone (B1195961) and dopachrome (B613829), to form DHI and its carboxylated counterpart, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). DHI is a highly reactive molecule due to its two hydroxyl groups, which readily oxidize and polymerize to form the complex structure of eumelanin. This polymerization process is fundamental to the pigment's function, including its photoprotective properties.

This compound serves as a methylated analog to DHI. The presence of the methyl group at the N-1 position of the indole ring directly influences the polymerization process. Studies on the oxidation of methyl-substituted 5,6-dihydroxyindoles are used as models to understand the complex pathways of melanogenesis. thegoodscentscompany.com The methylation can alter the electronic properties of the indole ring system and the steric environment, thereby affecting the rate and nature of the oxidative polymerization that forms the final melanin polymer. The conversion of these indole units into their quinone forms (e.g., indole-5,6-quinone) is a critical step in the production of eumelanin. hmdb.ca

| Compound | Chemical Formula | Role in Melanin Biosynthesis | Reference |

| 5,6-Dihydroxyindole (DHI) | C₈H₇NO₂ | A critical intermediate and direct precursor that polymerizes to form eumelanin. | |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | C₉H₇NO₄ | A key precursor that copolymerizes with DHI to form eumelanin. | |

| Indole-5,6-quinone | C₈H₅NO₂ | The oxidized form of DHI, which is a reactive species in the polymerization pathway. hmdb.ca | , hmdb.ca |

| This compound | C₉H₉NO₂ | A methylated analog of DHI; its polymerization serves as a model for melanogenesis. thegoodscentscompany.comcymitquimica.com | thegoodscentscompany.com, cymitquimica.com |

Structure Activity Relationship Sar Studies and Rational Design of 1 Methyl 1h Indole 5,6 Diol Derivatives

Elucidation of Key Structural Features for Modulating Biological Activity

The biological activity of 1-methyl-1H-indole-5,6-diol is intrinsically linked to its specific structural arrangement. The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a crucial scaffold for interaction with various biological targets. chim.it The electron-rich nature of this system facilitates binding to enzymes and receptors.

Key structural features that are pivotal for modulating biological activity include:

The Hydroxyl Groups at C5 and C6: The dihydroxy substitution on the benzenoid ring is a determining factor for the compound's biological profile. These hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling critical interactions with biological macromolecules. researchgate.net Their position influences the electronic properties of the entire indole ring system.

The Methyl Group at N1: The presence of a methyl group at the N1 position of the indole nitrogen differentiates it from its parent compound, 1H-indole-5,6-diol. smolecule.com This substitution impacts the compound's lipophilicity, metabolic stability, and the hydrogen-bonding capacity of the indole nitrogen, which can be a crucial interaction point with biological targets. acs.org

The Indole Scaffold: The planarity and aromaticity of the indole ring system are fundamental for its interaction with biological targets, often through π-π stacking and hydrophobic interactions. ijpsr.com

SAR studies on related indole derivatives have shown that even minor modifications to these key features can lead to significant changes in biological activity, highlighting the importance of a detailed understanding of these structural elements for rational drug design. acs.orgresearchgate.net

Design and Synthesis of Novel Analogs of this compound

The rational design and synthesis of novel analogs of this compound focus on systematically altering specific parts of the molecule to enhance desired biological activities and properties. ijpsr.inforesearchgate.net

The N1-position of the indole ring is a common site for modification to explore its impact on biological activity. ijpsr.info While the parent compound in this discussion is N-methylated, the synthesis of analogs with different substituents at this position is a key strategy in medicinal chemistry.

The N-alkylation of indoles is a well-established synthetic transformation. beilstein-journals.org For instance, treating the corresponding NH-indole with a suitable alkyl halide in the presence of a base can introduce various alkyl or substituted alkyl groups at the N1 position. The choice of the N1-substituent can influence the molecule's polarity, steric bulk, and ability to form hydrogen bonds, thereby modulating its interaction with target proteins. acs.orgijpsr.info

Table 1: Examples of N1-Substituted Indole Analogs and their Synthetic Approaches

| Compound Name | N1-Substituent | General Synthetic Approach |

|---|---|---|

| 1-Ethyl-1H-indole-5,6-diol | Ethyl | N-alkylation of 1H-indole-5,6-diol with an ethyl halide. chemsrc.com |

| 1-Benzyl-1H-indole-5,6-diol | Benzyl (B1604629) | N-alkylation using benzyl bromide. researchgate.net |

This table is illustrative and based on general synthetic strategies for N-alkylation of indoles.

Modifying the substituents on the benzenoid part of the indole ring, particularly at the C5, C6, and C7 positions, is a critical aspect of SAR studies. chim.it The electronic nature and steric bulk of these substituents can significantly alter the molecule's interaction with biological targets. researchgate.net

For this compound, the C5 and C6 positions are occupied by hydroxyl groups. Replacing or modifying these groups, or introducing new substituents at the C7 position, can lead to analogs with different biological profiles. For example, converting the hydroxyl groups to methoxy (B1213986) groups, as seen in 5,6-dimethoxy-1-methyl-1H-indole, can impact the compound's solubility and electronic properties.

The synthesis of such analogs often involves multi-step processes starting from appropriately substituted anilines or benzaldehydes, employing classic indole synthesis methods like the Fischer, Bischler, or Hemetsberger syntheses. chim.it

Table 2: Impact of Benzenoid Ring Substituents on Indole Derivatives

| Position | Substituent Type | Potential Effect on Activity |

|---|---|---|

| C5, C6 | Methoxy groups | Altered electronic properties and solubility compared to hydroxyl groups. chim.it |

| C5, C6 | Halogens (e.g., F, Cl, Br) | Can modulate lipophilicity and electronic character, potentially enhancing binding affinity. acs.org |

This table summarizes general trends observed in SAR studies of indole derivatives.

While this compound itself does not have a side chain at positions like C2 or C3, the introduction of various side chains at these positions is a common strategy in the design of new indole-based therapeutic agents. researchgate.netijpsr.info The nature, length, and functionality of these side chains can profoundly influence biological activity. researchgate.net

For example, introducing alkyl, aryl, or heterocyclic moieties, often connected via linkers like amides or sulfonamides, can lead to compounds with enhanced potency and selectivity. ijpsr.info The synthesis of these derivatives typically involves functionalizing the C2 or C3 position of the indole core.

SAR studies have shown that the steric and electronic properties of these side chains are crucial for optimal interaction with the target. acs.orgresearchgate.net For instance, in some series of indole derivatives, a long alkyl chain or a bulky aromatic group at C3 has been found to be essential for high affinity. ijpsr.info

Substituent Effects on the Benzenoid Ring (C5, C6, C7)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR studies can provide valuable insights for the rational design of new, more potent analogs. researchgate.net

In a typical QSAR study, a set of synthesized and biologically evaluated analogs is used to build a mathematical model. d-nb.info This model relates various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of the compounds to their observed biological activities. researchgate.net

Key steps in QSAR modeling include:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that links the descriptors to the activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

The resulting QSAR model can then be used to predict the activity of yet-to-be-synthesized compounds, helping to prioritize synthetic efforts towards the most promising candidates. nih.gov For instance, a QSAR model might reveal that a specific combination of electronic and steric properties at different positions of the this compound scaffold is crucial for high activity.

Biochemical Pathways and Enzymatic Transformations Involving 1 Methyl 1h Indole 5,6 Diol

Biosynthesis and Precursor Studies of Related Indole-5,6-diols (e.g., from L-Dopachrome)

The primary model for understanding the biosynthesis of indole-5,6-diols is the eumelanin (B1172464) pathway, which produces the non-methylated analog, 5,6-dihydroxyindole (B162784) (DHI). This pathway begins with the amino acid tyrosine. embopress.org The enzyme tyrosinase, a key oxidoreductase, catalyzes the hydroxylation of tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and its subsequent oxidation to dopaquinone (B1195961). taylorandfrancis.com Dopaquinone then undergoes intramolecular cyclization to form L-dopachrome. taylorandfrancis.comlookchem.com

From L-dopachrome, the pathway can proceed via two routes:

Spontaneous Conversion : L-dopachrome can spontaneously rearrange to form 5,6-dihydroxyindole (DHI). embopress.org

Enzymatic Conversion : An enzyme known as dopachrome (B613829) tautomerase (DCT), also called tyrosinase-related protein-2 (TRP-2), catalyzes the isomerization of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). embopress.orgnih.govnih.govhmdb.ca This enzymatic step is crucial for regulating the ratio of DHI to DHICA, which in turn influences the final structure and properties of the melanin (B1238610) polymer. embopress.org DHICA can then be oxidized by tyrosinase. hmdb.canih.gov

While the direct biosynthesis of 1-Methyl-1H-indole-5,6-diol is not as extensively documented, it is understood to derive from methylated precursors within similar metabolic contexts. The N-methylation would likely occur on an earlier precursor in the pathway.

| Precursor | Intermediate | Product | Key Enzyme(s) |

| L-Tyrosine | L-DOPA, Dopaquinone | L-Dopachrome | Tyrosinase |

| L-Dopachrome | - | 5,6-Dihydroxyindole (DHI) | Spontaneous or Tyrosinase wikipedia.org |

| L-Dopachrome | - | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Dopachrome Tautomerase (DCT/TRP-2) nih.govuniprot.orgnih.gov |

Mammalian and Microbial Metabolism of this compound Analogs in Research Models

Once formed or introduced into a biological system, indole (B1671886) derivatives undergo extensive metabolism. The liver is a primary site for this processing, where Phase I and Phase II reactions modify the compounds to facilitate excretion. frontiersin.orgmdpi.com Gut microbiota also play a significant role in metabolizing indoles derived from tryptophan. nih.govmdpi.com

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For indole analogs, these transformations are critical.

Hydroxylation and Oxidation : The indole ring is susceptible to oxidation at multiple positions. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are the primary catalysts for these reactions. frontiersin.org For instance, studies on indole metabolism show that CYP2A6 can hydroxylate the ring at the C-3 and C-6 positions to form indoxyl (3-hydroxyindole) and 6-hydroxyindole, respectively. frontiersin.orgresearchgate.net Further oxidation can lead to products like oxindole. acs.orgnih.gov The diol group of this compound is itself a product of hydroxylation and can be further oxidized to a quinone structure, a key step in melanin formation. acs.org

N-Dealkylation : This is a common metabolic pathway for N-substituted compounds. For this compound, N-dealkylation would involve the enzymatic removal of the methyl group from the nitrogen atom, converting it to its parent compound, 5,6-dihydroxyindole. This reaction is typically catalyzed by CYP enzymes. tandfonline.com

N-Oxidation : Flavin-containing monooxygenases (FMOs) can catalyze the N-oxidation of indoline (B122111), a related compound, to produce N-hydroxyindoline. nih.gov This indicates a potential pathway for the nitrogen atom in the indole ring of related analogs to be oxidized.

Phase II reactions involve the conjugation of the modified compound with endogenous molecules, which drastically increases water solubility for excretion. uomus.edu.iqupol.cz The hydroxyl groups of this compound and its metabolites make them prime substrates for these reactions.

Glucuronidation : This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to a substrate. uomus.edu.iqmdpi.com Hydroxyl groups are common sites for glucuronidation. Studies on flavonoids and other polyphenols show a strong preference for conjugation at certain hydroxyl positions. nih.gov It is a primary metabolic route for many indole alkaloids. frontiersin.org

Sulfation : This reaction, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from a donor molecule (PAPS) to the substrate. upol.czmdpi.com Sulfation is a key metabolic pathway for indole-derived metabolites, with compounds like indoxyl being conjugated to indoxyl sulfate (B86663) in the liver. frontiersin.orgresearchgate.net The presence of 5,6-dihydroxyindole sulfate has been identified in human samples, highlighting the importance of sulfation for dihydroxyindole structures. researchgate.net Research has shown that in some metabolic systems, glucuronidation is upregulated while sulfation is downregulated in response to cellular stress. acs.org

| Metabolic Phase | Reaction Type | Description | Key Enzyme Families |

| Phase I | Hydroxylation/Oxidation | Addition of hydroxyl groups or oxidation of the indole ring. | Cytochrome P450 (CYP) enzymes |

| Phase I | N-Dealkylation | Removal of the N-methyl group. | Cytochrome P450 (CYP) enzymes |

| Phase I | N-Oxidation | Oxidation of the nitrogen atom in the indole ring. | Flavin-containing monooxygenases (FMOs) |

| Phase II | Glucuronidation | Conjugation with glucuronic acid at hydroxyl groups. | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | Conjugation with a sulfate group at hydroxyl groups. | Sulfotransferases (SULTs) |

Phase I Metabolic Transformations (e.g., Hydroxylation, Oxidation, N-Dealkylation, N-Oxidation)

Enzymology of this compound Conversion

The conversion and metabolism of this compound and its analogs are governed by specific classes of enzymes that catalyze the key oxidative and reductive steps.

Cytochrome P450 enzymes are central to the Phase I metabolism of a vast number of xenobiotics, including indole alkaloids. tandfonline.comfrontiersin.org

CYP Isoforms : Research on indole metabolism has identified several key human CYP isoforms. CYP2A6 is particularly active in forming various oxidized products from indole, including indoxyl and oxindole. acs.orgnih.gov CYP2E1 and CYP2C19 also contribute significantly to indole oxidation. researchgate.nettandfonline.com CYP3A4 has been shown to have the highest activity in the aromatization of indoline to indole. nih.gov The metabolism of monoterpenoid indole alkaloids involves various CYP-catalyzed reactions, including hydroxylation, epoxidation, and ring rearrangements, demonstrating their versatility. researchgate.net

Flavin-Containing Monooxygenases (FMOs) : Besides CYPs, FMOs are another class of monooxygenases involved in metabolizing nitrogen-containing compounds. frontiersin.org FMO3, for example, has been shown to produce N-oxidation products from indoline. nih.gov

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons and are fundamental to both the biosynthesis and degradation of indole-5,6-diols. researchgate.net

Tyrosinase : As mentioned, tyrosinase is a critical oxidoreductase in the biosynthesis of DHI, catalyzing the oxidation of both tyrosine and L-DOPA. wikipedia.org It also oxidizes DHICA, the product of the DCT enzyme. hmdb.canih.gov

Dopachrome Tautomerase (DCT/TRP-2) : While technically an isomerase, DCT functions within the oxidative pathway of melanin synthesis. nih.govnih.gov It is a zinc-containing enzyme that directs the conversion of L-dopachrome to DHICA instead of DHI, playing a regulatory role. embopress.orgnih.gov Mutations in the DCT gene can alter the ratio of eumelanin to pheomelanin produced. nih.govnih.gov

Other Oxidoreductases : The broader metabolism of indole derivatives involves various other oxidoreductases. In some microorganisms and plants, enzymes like indole-3-acetaldehyde oxidase and indolepyruvate ferredoxin oxidoreductase are involved in the metabolism of indole-3-acetic acid and indole-3-pyruvate, respectively, showcasing the diversity of enzymatic reactions targeting the indole structure. wikipedia.orgwikipedia.org

Advanced Analytical and Spectroscopic Characterization Techniques in 1 Methyl 1h Indole 5,6 Diol Research

Application of High-Resolution Mass Spectrometry (HRMS) for Metabolite and Reaction Product Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-Methyl-1H-indole-5,6-diol, providing highly accurate mass measurements that are crucial for determining its elemental composition. With a molecular formula of C₉H₉NO₂, the theoretical exact mass of this compound can be calculated and compared against experimental data from HRMS to confirm its identity in complex biological or reaction mixtures.

HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and identification of this compound as a metabolite or a product of chemical reactions. The high resolution and mass accuracy allow for its differentiation from other isobaric compounds. Tandem mass spectrometry (MS/MS) experiments on the parent ion would further provide structural information through characteristic fragmentation patterns, although specific fragmentation data for this compound are not widely published. This technique is paramount in metabolomics for tracing the metabolic fate of parent compounds and in synthetic chemistry for confirming the successful formation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the protons on the pyrrole (B145914) ring, and the protons on the benzene (B151609) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would confirm the substitution pattern. Similarly, the ¹³C NMR spectrum would show nine distinct carbon signals corresponding to the molecular structure.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule. While NMR is a cornerstone for structural confirmation, detailed, publicly available assigned spectra for this compound are scarce, likely due to the compound's reactivity.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds.

FTIR Spectroscopy would reveal characteristic absorption bands for the functional groups present. Key expected vibrations include:

Broad O-H stretching bands for the two hydroxyl groups.

N-H stretching (if any impurities are present) and C-H stretching from the aromatic and methyl groups.

C=C stretching vibrations from the aromatic and pyrrole rings.

C-O and C-N stretching vibrations.

Raman Spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in characterizing the C=C bonds within the indole (B1671886) ring system.

Analysis of these spectra can confirm the presence of key functional groups and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. However, specific peak assignment tables for this compound are not readily found in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The indole ring system of this compound contains a chromophore that absorbs UV light.

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) corresponding to π → π* transitions within the conjugated bicyclic system. The position and intensity of these peaks can be influenced by the solvent polarity and the presence of the hydroxyl and methyl substituents. This technique is particularly useful for monitoring the progress of reactions involving the indole chromophore, such as oxidation or polymerization, where changes in the conjugation system lead to shifts in the absorption spectrum.

Chromatographic Methods (HPLC, GC, Capillary Electrophoresis) for Separation, Purity Assessment, and Quantitative Analysis in Complex Mixtures

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like indole derivatives. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and a UV detector, would be suitable for separating the compound from its precursors, byproducts, or metabolites. The retention time would be a key parameter for its identification, and the peak area would be used for its quantification.

Gas Chromatography (GC) could also be used, but would likely require derivatization of the polar hydroxyl groups (e.g., silylation) to increase the compound's volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification.

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and minimal sample consumption. CE separates compounds based on their charge-to-size ratio in an electric field. This technique would be effective for assessing the purity of this compound and analyzing it in biological fluids.

Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Indole 5,6 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions.mdpi.comresearchgate.net

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules like 1-Methyl-1H-indole-5,6-diol. metu.edu.tr Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and predict vibrational frequencies. researchgate.netasianpubs.org These calculations provide a detailed picture of the molecule's electronic distribution and are crucial for predicting its chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) analysis is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.govacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower stability. mdpi.comnih.gov For indole (B1671886) derivatives, the HOMO is typically localized on the indole ring and the hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO distribution highlights regions susceptible to nucleophilic attack. DFT calculations can precisely quantify these energy levels. metu.edu.tr

Table 7.1.1: Representative FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| Energy Gap (ΔE) | 4.40 |

Note: Values are illustrative, based on typical DFT calculations for related dihydroxyindole derivatives.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, identifying sites prone to electrophilic and nucleophilic reactions. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would show strong negative potentials around the oxygen atoms of the hydroxyl groups, highlighting their role as primary sites for hydrogen bonding and interaction with electrophiles. chemrxiv.org The hydrogen atoms of these hydroxyl groups would exhibit positive potential, making them likely proton donors.

Table 7.1.3: Representative NBO Analysis of Key Orbital Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ* (C5-C6) | ~5.8 |

| LP (O2) | σ* (C5-C6) | ~6.1 |

| π (C2-C3) | π* (N1-C7) | ~18.5 |

Note: LP denotes a lone pair orbital. Values are illustrative examples of the type of data obtained from NBO analysis on similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as in a solvent or when bound to a biological target. By simulating the molecule's behavior over nanoseconds, researchers can identify stable conformations and understand the dynamics of its interactions, including the formation and breaking of hydrogen bonds with a receptor's active site. While specific MD studies on this compound are not detailed in the available literature, this technique is crucial for assessing the stability of ligand-protein complexes predicted by molecular docking. researchgate.net

Molecular Docking for Binding Mode Prediction and Putative Target Affinity Assessment.jmchemsci.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. jmchemsci.com This method is widely used to predict the binding mode and affinity of a ligand, such as this compound, with a protein target. The process involves placing the ligand in the binding site of the receptor and calculating the binding energy, typically expressed in kcal/mol, which indicates the stability of the complex. jmchemsci.com Given that 5,6-dihydroxyindoles are precursors in eumelanin (B1172464) synthesis, a relevant putative target for docking studies would be tyrosinase, a key enzyme in this pathway. Docking simulations could reveal specific hydrogen bonds and hydrophobic interactions between the diol and amino acid residues in the enzyme's active site.

Table 7.3: Illustrative Molecular Docking Results for this compound

| Putative Target | Binding Energy (kcal/mol) | Key Hypothetical Interacting Residues |

|---|---|---|

| Tyrosinase | -6.8 | His244, Asn260, Val283 |

| DNA Gyrase | -7.2 | Asp73, Gly77, Arg76 |

Note: These results are hypothetical, illustrating the type of data generated from molecular docking studies, modeled after findings for similar indole compounds. jmchemsci.com

In Silico Prediction of Biochemical Transformation Pathways and Enzyme Specificity.jmchemsci.com

In silico tools can predict the metabolic fate of a compound by simulating its biochemical transformations. These predictions are based on databases of known enzymatic reactions and substrate specificities. For this compound, a primary predicted transformation is the oxidation of its two hydroxyl groups. researchgate.net This reaction converts the diol into the highly reactive 1-methyl-1H-indole-5,6-dione (or its tautomers). researchgate.net Enzymes such as tyrosinases or laccases, which are copper-containing oxidases, are known to catalyze this type of oxidation in related indole diols during melanin (B1238610) biosynthesis. Computational pathway prediction tools can identify these potential metabolic routes and the enzyme classes likely responsible for them.

Table 7.4: Predicted Biochemical Transformations for this compound

| Transformation Type | Probable Enzyme Class | Predicted Product |

|---|---|---|

| Two-electron Oxidation | Tyrosinase, Laccase (Oxidoreductase) | 1-Methyl-1H-indole-5,6-dione |

Future Directions and Emerging Research Avenues for 1 Methyl 1h Indole 5,6 Diol

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, emphasizing atom economy and environmental sustainability. While classic indole (B1671886) syntheses like the Fischer or Leimgruber-Batcho methods are robust, they often require harsh conditions or generate significant waste. creative-proteomics.comresearchgate.net Future research should focus on developing novel, more sustainable synthetic pathways to 1-Methyl-1H-indole-5,6-diol.

Modern catalytic methods represent a promising frontier. rsc.org Transition-metal-catalyzed C-H bond functionalization, for example, offers a direct and efficient way to construct indole rings, minimizing the need for pre-functionalized starting materials and thus improving atom economy. acs.org Palladium-catalyzed reactions that create indole rings through the oxidative linkage of two C-H bonds are particularly noteworthy for their mild conditions. organic-chemistry.org Similarly, Lewis acid-catalyzed migratory cycloisomerization can achieve 100% atom economy in the synthesis of certain indole derivatives. acs.org The application of these cutting-edge methods to the synthesis of this compound could provide more efficient and environmentally benign production routes compared to traditional multi-step procedures.

Table 1: Comparison of Synthetic Strategies for Indole Scaffolds

| Feature | Traditional Methods (e.g., Fischer) | Emerging Sustainable Methods | Potential Application to this compound |

|---|---|---|---|

| Principle | Condensation of phenylhydrazines with ketones/aldehydes under strong acid conditions. creative-proteomics.comresearchgate.net | Direct C-H bond activation, cycloisomerization, use of renewable feedstocks. rsc.orgorganic-chemistry.orgacs.org | Develop a one-pot synthesis from a methylated aniline (B41778) precursor using a palladium catalyst. |

| Atom Economy | Moderate to Low; often involves protecting groups and stoichiometric reagents. | High to Excellent (often 100%); maximizes incorporation of reactant atoms into the final product. acs.orgbohrium.com | A streamlined catalytic route would eliminate byproducts like ammonia, enhancing atom economy. |

| Sustainability | Often uses hazardous solvents, high temperatures, and strong acids/bases. rsc.org | Utilizes greener solvents (e.g., water), milder reaction conditions, and potentially renewable starting materials. rsc.org | A biocatalytic or flow-chemistry approach could reduce energy consumption and solvent waste. |

| Catalysts | Brønsted or Lewis acids (often stoichiometric). researchgate.net | Transition metals (e.g., Pd, Co), organocatalysts, enzymes. organic-chemistry.orgacs.org | Screening of various earth-abundant metal catalysts could lead to a cost-effective synthesis. |

Elucidation of Undiscovered Biological Activities and Novel Molecular Targets

The biological activities of this compound are largely unexplored, presenting a rich field for discovery. Its parent compound, 5,6-dihydroxyindole (B162784) (DHI), is known to be a melanin (B1238610) precursor with broad-spectrum antibacterial, antifungal, and antiviral properties. americanchemicalsuppliers.comchemsrc.com A critical area of future research is to determine how the addition of a methyl group to the indole nitrogen alters these activities. This N-methylation could impact the compound's solubility, membrane permeability, metabolic stability, and interaction with biological targets.

Given that this compound is a known impurity of epinephrine, investigating its potential role in adrenergic signaling pathways is a logical starting point. americanchemicalsuppliers.comchemicalbook.com It may act as an agonist, antagonist, or allosteric modulator of adrenergic receptors or interfere with catecholamine metabolism. Furthermore, many indole derivatives exhibit neuroprotective, anti-inflammatory, and antitumor activities. smolecule.com High-throughput screening of this compound against diverse biological targets, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes, could uncover entirely new pharmacological roles.

Table 2: Potential Areas for Biological Activity Screening

| Known Activity of Related Indoles | Research Question for this compound | Potential Molecular Targets |

|---|---|---|

| Antimicrobial (DHI) chemsrc.com | Does N-methylation enhance or diminish antimicrobial potency and spectrum? | Bacterial cell wall enzymes, DNA gyrase, fungal ergosterol (B1671047) biosynthesis. |

| Neuroprotection (Indoline derivatives) smolecule.com | Can it protect neurons from oxidative stress or excitotoxicity? | Nrf2 pathway, antioxidant enzymes, NMDA receptors. |

| Anti-inflammatory (Indole derivatives) semanticscholar.orgmdpi.com | Does it inhibit key inflammatory mediators like NO, PGE2, or cytokines? | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), NF-κB signaling pathway. |

| Antitumor (Indoline derivatives) smolecule.com | Does it exhibit cytotoxicity against cancer cell lines? | Tyrosine kinases, topoisomerases, apoptosis-related proteins (e.g., Bcl-2, caspases). |

| Catecholamine-related (Epinephrine impurity) americanchemicalsuppliers.com | Does it interact with the adrenergic system? | Adrenergic receptors (α and β subtypes), monoamine oxidase (MAO), COMT. |

Rational Design of Highly Potent and Selective this compound Analogs for Specific Mechanistic Studies

Once a promising biological activity is identified, the rational design of analogs can lead to compounds with enhanced potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are central to this process. nih.gov By systematically modifying the this compound scaffold, researchers can probe the molecular interactions that govern its biological effects.

Key modifications could include altering the substituents on the benzene (B151609) ring, replacing the hydroxyl groups with bioisosteres (e.g., methoxy (B1213986) or amino groups), or changing the N-alkyl group. For example, introducing electron-withdrawing groups like halogens or a cyano group can modulate the electronic properties of the indole ring and influence binding affinity. mdpi.comacs.org Computational docking studies can be used to predict how these analogs might bind to a specific protein target, guiding the synthetic effort toward more promising candidates. semanticscholar.org The synthesis of a focused library of analogs would be invaluable for elucidating the precise mechanism of action and identifying leads for further development.

Table 3: Proposed SAR Exploration for this compound Analogs

| Position of Modification | Proposed Change | Rationale / Hypothesis |

|---|---|---|

| N1-Position | Vary alkyl chain length (ethyl, propyl) or introduce cyclic groups. | To probe the size and nature of the binding pocket interacting with the nitrogen substituent. |

| C2/C3-Positions | Introduce small alkyl or aryl groups. | To explore steric tolerance and potential for new hydrophobic interactions. researchgate.net |

| C4/C7-Positions | Add halogen atoms (F, Cl, Br). | To alter electronic distribution and potentially form halogen bonds with a target protein. |

| C5/C6-Hydroxyls | Convert to methoxy groups; replace with amino or thiol groups. | To investigate the importance of hydrogen bond donating/accepting capabilities for activity. |

| Indole Core | Replace with an azaindole scaffold. | To introduce a hydrogen bond acceptor, reduce lipophilicity, and improve pharmacokinetic properties. acs.org |

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Research

To gain a comprehensive understanding of the cellular effects of this compound, the integration of advanced "omics" technologies is essential. These approaches provide a global view of molecular changes within a biological system, offering unbiased insights into the compound's mechanism of action. nih.gov

Metabolomics can be used to analyze the global profile of small-molecule metabolites in cells or tissues after treatment with the compound. nih.gov This could reveal which metabolic pathways (e.g., energy metabolism, lipid synthesis, amino acid pathways) are perturbed, providing clues to the compound's function. researchgate.net

Proteomics can identify the direct protein targets of this compound. Techniques like thermal proteome profiling (TPP) or mass spectrometry-based protein footprinting can detect changes in protein stability or accessibility upon compound binding, effectively mapping the compound's interactome. nih.gov

Transcriptomics (RNA-seq) can measure changes in gene expression in response to the compound. nih.gov This can help identify signaling pathways and cellular responses that are activated or inhibited, downstream of the primary molecular target(s). nih.gov

Combining these multi-omics datasets can provide a powerful, systems-level understanding of the compound's biological role, bridging the gap from molecular target to cellular phenotype. nih.govmdpi.com

Table 4: Application of Omics Technologies in Mechanistic Research

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Metabolomics | How does the compound alter the cellular metabolic state? | Identification of perturbed metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway). nih.gov |

| Proteomics | What proteins does the compound directly bind to? | A list of direct molecular targets and binding partners. nih.gov |

| Transcriptomics | How does the compound affect global gene expression? | Identification of modulated gene networks and signaling pathways (e.g., Nrf2, NF-κB). nih.gov |

| Multi-Omics Integration | What is the complete mechanism of action? | A comprehensive model linking the direct target to downstream changes in gene expression and metabolism. mdpi.com |

Exploration of this compound in Emerging Chemical Biology Paradigms

The unique structure of this compound makes it an attractive candidate for use in emerging areas of chemical biology. These approaches use small molecules as tools to probe and manipulate biological processes in living systems.